molecular formula C25H29N5O3S B3019054 N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-14-4

N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B3019054
CAS No.: 1111020-14-4
M. Wt: 479.6
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Description

N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic small molecule featuring a triazoloquinazoline core fused with a thioacetamide side chain and a 3-isopropoxypropyl substituent. Its molecular complexity arises from the integration of a triazole ring (contributing to hydrogen-bonding interactions) and a quinazoline scaffold (known for modulating enzyme activity).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-18-10-12-19(13-11-18)26-22(31)16-34-25-28-27-24-29(14-7-15-33-17(2)3)23(32)20-8-5-6-9-21(20)30(24)25/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOSPOSWHCHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or structural data on the target compound are scarce, comparisons can be drawn to analogous triazoloquinazoline and thioacetamide derivatives reported in the literature. Below is a detailed analysis of key structural and functional analogs:

Triazoloquinazoline Derivatives

Compounds with triazoloquinazoline cores are often studied for their kinase-inhibitory properties. For example:

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide: This derivative, featuring a pyrazolyl-thiazole-acetamide structure, demonstrated moderate COX-2 inhibition (IC₅₀ = 2.3 µM) in preclinical models. Its acetamide group facilitates hydrogen bonding with catalytic residues, a feature shared with the target compound .
  • 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Derivatives : These analogs, synthesized from thioacetamide intermediates, exhibit antimicrobial activity (MIC = 4–16 µg/mL against S. aureus). The thiadiazole-triazine core contrasts with the triazoloquinazoline system but shares a sulfur-containing heterocycle, which may influence redox activity .

Thioacetamide-Containing Compounds

Thioacetamide moieties are critical for metal chelation and enzyme modulation:

  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide: X-ray crystallography revealed a planar thiadiazole ring with a dihedral angle of 8.2° relative to the thioacetamide group.

Substituent Effects

The 3-isopropoxypropyl group in the target compound distinguishes it from simpler alkyl or aryl derivatives. For instance:

  • 4-(2-Methoxyethyl)-triazoloquinazoline analogs showed 3-fold higher solubility in aqueous buffers compared to isopropoxypropyl variants, suggesting that bulkier alkoxy groups may reduce hydrophilicity but improve tissue retention.

Comparative Data Table

Property Target Compound N-(4-phenyl)acetamide Thiadiazole-triazine Derivative
Core Structure Triazoloquinazoline + thioacetamide Pyrazolyl-thiazole-acetamide Thiadiazole-triazine
Key Functional Group 3-Isopropoxypropyl Methyl-pyrazole Trichloroethyl-thiadiazole
Reported Activity Not yet characterized COX-2 inhibition (IC₅₀ = 2.3 µM) Antimicrobial (MIC = 4–16 µg/mL)
Solubility (LogP) Predicted: 3.1 (high lipophilicity) 2.8 1.9

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